5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline: is a heterocyclic compound that belongs to the imidazoquinoxaline family. . The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be catalyzed by iridium and induced by visible light . Another method involves the cyclization of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which leads to the formation of methyl 4-oxo-4,5-dihydroimidazo[1,2-a]quinoxaline-8-carboxylate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution . The presence of functional groups in the molecule allows for diverse reactivity.
Common Reagents and Conditions
Oxidation: The methylsulfanyl group in position 4 can be oxidized to the corresponding sulfone using oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions can occur, especially in the presence of halogen substituents.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as 4-hydroxy, 4-phenoxy, and 4-alkylamino derivatives .
Scientific Research Applications
5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]quinoxaline: Another member of the imidazoquinoxaline family with similar biological activities.
Imidazo[1,2-a]pyridine: A structurally related compound with applications in medicinal chemistry.
Uniqueness
5-Methyl-4,5-dihydroimidazo[1,2-a]quinoxaline is unique due to its specific substitution pattern and the resulting biological activities. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for research and development .
Properties
Molecular Formula |
C11H11N3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methyl-4H-imidazo[1,2-a]quinoxaline |
InChI |
InChI=1S/C11H11N3/c1-13-8-11-12-6-7-14(11)10-5-3-2-4-9(10)13/h2-7H,8H2,1H3 |
InChI Key |
CCWULSWREUAVCQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=NC=CN2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.